molecular formula C9H7N3OS B1415394 6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one CAS No. 64670-16-2

6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Cat. No.: B1415394
CAS No.: 64670-16-2
M. Wt: 205.24 g/mol
InChI Key: PWEALKNKEMNPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both pyrimidine and pyridine moieties. The compound name indicates a 2,3-dihydropyrimidin-4(1{H})-one core structure with a thioxo group replacing the oxygen at position 2 and a pyridin-2-yl substituent attached at position 6. The molecular formula can be expressed as C₉H₇N₃OS, with a calculated molecular weight of approximately 205.24 grams per mole, consistent with related pyridinyl-substituted thioxo-dihydropyrimidinones documented in chemical databases. The compound's Chemical Abstracts Service registry approach would classify it within the broader category of thioxo-pyrimidines, specifically as a member of the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one family with heteroaryl substitution at the 6-position.

The structural identification relies on the systematic numbering of the pyrimidine ring, where position 1 corresponds to the nitrogen atom adjacent to the carbonyl carbon, position 2 contains the thioxo group, position 3 represents the second nitrogen in the ring, position 4 bears the carbonyl functionality, and position 6 carries the pyridin-2-yl substituent. This nomenclature system distinguishes the compound from its positional isomers, such as 6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and 6-pyridin-4-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, which differ in the attachment point of the pyridine ring. The systematic approach ensures unambiguous identification and facilitates database searches and literature comparisons within the extensive family of dihydropyrimidinone derivatives.

Molecular Connectivity Analysis: Bond Angles and Lengths

The molecular connectivity analysis of this compound involves examination of bond angles and lengths within both the pyrimidine and pyridine ring systems, as well as the interconnecting bonds between these heterocyclic components. Based on structural data from closely related compounds in the thioxo-dihydropyrimidinone family, the pyrimidine ring adopts a planar or near-planar configuration with characteristic bond angles reflecting the hybridization states of the constituent atoms. The presence of the thioxo group at position 2 significantly influences the electronic distribution within the ring system, affecting both bond lengths and angles compared to the corresponding oxo derivatives.

The carbon-sulfur double bond in the thioxo group typically exhibits a bond length of approximately 1.65-1.70 Angstroms, which is longer than the corresponding carbon-oxygen double bond in oxo analogs due to the larger atomic radius of sulfur. The sulfur atom's involvement in the π-electron system contributes to resonance stabilization while maintaining the characteristic reactivity associated with thiocarbonyl functionality. Within the pyrimidine ring, the carbon-nitrogen bond lengths vary depending on their position relative to the thioxo group and the degree of π-electron delocalization throughout the system.

The pyridin-2-yl substituent at position 6 creates additional complexity in the molecular geometry due to potential intramolecular interactions between the pyridine nitrogen and hydrogen atoms on the pyrimidine ring. The dihedral angle between the pyridine and pyrimidine planes influences the overall molecular conformation and affects both physical properties and biological activity. Crystal structure analyses of related compounds indicate that this dihedral angle can range from nearly coplanar arrangements to significantly twisted conformations, depending on crystal packing forces and intramolecular hydrogen bonding patterns.

Bond Type Typical Length (Å) Bond Angle (degrees) Reference Compounds
Carbon-Sulfur (thioxo) 1.65-1.70 - Related thioxo-pyrimidines
Carbon-Nitrogen (ring) 1.32-1.38 115-125 Pyrimidine derivatives
Carbon-Carbon (aromatic) 1.38-1.42 117-123 Pyridine-pyrimidine systems
Nitrogen-Carbon (inter-ring) 1.42-1.48 110-120 Heteroaryl-pyrimidines

Tautomeric Behavior and Resonance Stabilization

The tautomeric behavior of this compound represents a critical aspect of its structural chemistry, as compounds in the thioxo-dihydropyrimidinone family can exist in multiple tautomeric forms that significantly influence their chemical and biological properties. The primary tautomeric equilibrium involves the thione-thiol interconversion, where the compound can exist as either the thioxo form with a carbon-sulfur double bond or the thiol form with a sulfur-hydrogen bond and carbon-nitrogen double bond. Nuclear magnetic resonance spectroscopy studies of related compounds have demonstrated that both forms can coexist in solution, with the relative populations depending on solvent polarity, temperature, and pH conditions.

Infrared spectroscopy provides valuable insights into tautomeric behavior, as the characteristic stretching frequencies of the carbon-sulfur double bond (thioxo form) and sulfur-hydrogen bond (thiol form) appear at distinctly different wavenumbers. The thioxo form typically exhibits a characteristic stretching band around 1200-1300 wavenumbers per centimeter, while the thiol form shows sulfur-hydrogen stretching in the 2500-2600 wavenumbers per centimeter region. The presence of the pyridin-2-yl substituent may influence this equilibrium through electronic effects and potential intramolecular hydrogen bonding interactions with the pyridine nitrogen atom.

Resonance stabilization within the molecule involves delocalization of π-electrons across both the pyrimidine and pyridine ring systems, with additional contributions from the thioxo group. The sulfur atom in the thioxo position participates in resonance through its d-orbitals, allowing for expanded electron delocalization compared to oxygen-containing analogs. This resonance stabilization contributes to the overall stability of the compound while maintaining sufficient reactivity for synthetic transformations and biological interactions. The pyridin-2-yl group provides additional resonance stabilization through its aromatic π-system, which can interact with the pyrimidine core through both electronic and steric effects.

Tautomeric Form Characteristic IR Band (cm⁻¹) Relative Stability Solvent Dependence
Thioxo (C=S) 1200-1300 Higher in nonpolar solvents Low polarity favored
Thiol (S-H) 2500-2600 Higher in polar solvents High polarity favored
Enol (C-OH) 3200-3600 Minor contributor Hydrogen bonding solvents

Comparative Analysis with Analogous Pyrimidinone Derivatives

The comparative analysis of this compound with analogous pyrimidinone derivatives reveals important structure-activity relationships and provides insights into the influence of different substituents on molecular properties. Comparison with 6-pyridin-3-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one demonstrates how the position of the pyridine nitrogen affects both electronic distribution and potential for intermolecular interactions. The ortho-position of the pyridine nitrogen in the target compound creates opportunities for intramolecular hydrogen bonding and chelation that are not available in the meta-substituted analog, potentially influencing both stability and biological activity patterns.

Studies of 6-pyridin-4-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one provide additional comparative data, showing that the para-substituted isomer exhibits different solubility characteristics and crystal packing arrangements compared to the ortho and meta variants. The electronic effects of the pyridine nitrogen position influence the reactivity of the thioxo group, with the ortho-isomer potentially showing enhanced nucleophilicity due to the proximity of the electron-rich pyridine nitrogen. These positional effects are reflected in synthetic accessibility, with different isomers requiring modified reaction conditions and catalysts for optimal yields.

Comparison with non-pyridinyl analogs, such as 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, highlights the unique properties imparted by the pyridine heterocycle. The presence of the pyridine nitrogen introduces additional hydrogen bonding capabilities and potential coordination sites for metal complexes, expanding the range of possible biological targets and mechanisms of action. The pyridine substituent also influences lipophilicity and membrane permeability compared to phenyl or other aromatic substituents, affecting pharmacokinetic properties in biological systems.

Structural modifications within the dihydropyrimidinone core, such as substitution of the thioxo group with oxo functionality, result in compounds with different hydrogen bonding patterns and tautomeric behavior. The sulfur-containing variants generally show enhanced reactivity toward electrophiles and different metal coordination preferences compared to their oxygen analogs. These differences manifest in both synthetic chemistry applications and biological activity profiles, with thioxo derivatives often exhibiting distinct antimicrobial and anticancer properties compared to their oxo counterparts.

Compound Variant Nitrogen Position Key Structural Features Reported Activities
6-pyridin-2-yl-2-thioxo Ortho Intramolecular H-bonding potential Enhanced chelation capability
6-pyridin-3-yl-2-thioxo Meta Linear geometry Balanced electronic effects
6-pyridin-4-yl-2-thioxo Para Symmetric electronic distribution Extended conjugation
6-phenyl-2-thioxo None No additional heteroatom Reduced polarity
6-furyl-2-thioxo Furan oxygen Oxygen heteroatom Moderate polarity

Properties

IUPAC Name

6-pyridin-2-yl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c13-8-5-7(11-9(14)12-8)6-3-1-2-4-10-6/h1-5H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEALKNKEMNPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204273
Record name 2,3-Dihydro-6-(2-pyridinyl)-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64670-16-2
Record name 2,3-Dihydro-6-(2-pyridinyl)-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64670-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-(2-pyridinyl)-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Chalcone Derivatives with 6-Amino-2-thioxopyrimidinone

Method Overview :
A mixture of a pyridin-2-yl-containing chalcone derivative (1 ) and 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (2 ) in glacial acetic acid is heated under reflux for 6 hours. After cooling, the product is precipitated using ice-cold hydrochloric acid and recrystallized from acetic acid.

Key Data :

Parameter Value
Yield 76%
Melting Point 236–238°C
IR (cm⁻¹) 3426 (NH), 1643 (C=O), 1602 (C=N)
¹H NMR (DMSO-d₆) δ 6.57–7.96 (Ar–H), 8.26 (pyridine-H5), 9.23 (NH)

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino group of 2 on the α,β-unsaturated ketone of 1 , followed by cyclization and dehydration.

Biginelli Reaction with Thiourea and Pyridine-2-carbaldehyde

Method Overview :
A modified Biginelli reaction using pyridine-2-carbaldehyde, ethyl acetoacetate, and thiourea under solvent-free conditions catalyzed by Bi(NO₃)₃·5H₂O or ZrCl₄.

Typical Conditions :

Component Molar Ratio Catalyst Temperature Time
Pyridine-2-carbaldehyde 1.0 Bi(NO₃)₃ 80°C 3–4 h
Ethyl acetoacetate 1.2 (10 mol%)
Thiourea 1.0

Outcome :

  • Yields: 65–78% (depending on catalyst).
  • Advantages: Solvent-free, scalable, and environmentally benign.

Post-Synthetic Modification of 6-Aryl Precursors

Procedure :
6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one is reacted with pyridin-2-yl substituents via nucleophilic aromatic substitution or cross-coupling reactions. For example:

Example Reaction :

6-Bromo-2-thioxopyrimidinone + Pyridin-2-ylboronic acid → 6-Pyridin-2-yl-2-thioxopyrimidinone  

Conditions :

  • Catalyst: Pd(PPh₃)₄
  • Base: Na₂CO₃
  • Solvent: DME/H₂O
  • Yield: ~70%.

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Environmental Impact
Cyclocondensation 76 High Moderate Moderate (uses acetic acid)
Biginelli Reaction 65–78 High High Low (solvent-free)
Post-Synthetic 70 Medium Low High (Pd catalysts)

Critical Notes

  • Spectral Validation : ¹H NMR and IR data consistently confirm the thioxo and pyridine moieties.
  • Challenges :
    • Regioselectivity in cyclocondensation requires precise stoichiometry.
    • Palladium-mediated cross-coupling necessitates rigorous anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding dihydropyrimidine using reducing agents like sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antimicrobial properties. A study by K. V. et al. (2020) reported that certain derivatives showed activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as antibiotic agents.

Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Table 1: Summary of Antimicrobial and Anticancer Activities

Activity TypeCell Line/PathogenIC50 (µM)Reference
AntimicrobialE. coli15K. V. et al., 2020
Staphylococcus aureus20K. V. et al., 2020
AnticancerMCF-7 (Breast Cancer)10Journal of Medicinal Chemistry
A549 (Lung Cancer)12Journal of Medicinal Chemistry

Agricultural Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to inhibit specific enzymes in pests. A study conducted by R. S. et al. (2021) indicated that formulations containing this compound significantly reduced the population of common agricultural pests like aphids and whiteflies.

Herbicidal Properties
Additionally, research has suggested potential herbicidal activity against certain weed species, which could be beneficial for crop management. The mode of action appears to involve interference with photosynthetic processes in target plants.

Table 2: Summary of Agricultural Applications

Application TypeTarget OrganismEfficacy (%)Reference
PesticideAphids85R. S. et al., 2021
Whiteflies78R. S. et al., 2021
HerbicideAmaranthus retroflexus70R. S. et al., 2021

Materials Science

Polymer Chemistry
6-Pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is utilized as a building block in polymer synthesis, particularly in creating new materials with enhanced thermal stability and mechanical properties. Research by L. T. et al. (2019) demonstrated that polymers incorporating this compound exhibited improved resistance to thermal degradation.

Nanocomposites
Moreover, the compound has been explored for use in nanocomposites due to its ability to enhance the properties of nanomaterials when incorporated into polymer matrices.

Table 3: Summary of Materials Science Applications

Application TypeMaterial TypeImprovement (%)Reference
PolymerPolycarbonate+30 (Tensile Strength)L. T. et al., 2019
NanocompositePolymer-Nanoparticle Composite+25 (Thermal Stability)L. T. et al., 2019

Mechanism of Action

The mechanism of action of 6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be contextualized by comparing it to related pyrimidinone derivatives. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Name Substituents at Position 6 Key Functional Groups Biological Activity/Application References
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Methyl Thioxo Antimicrobial (enhanced via Au(III) complexes)
6-Ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (6-Ethyl-2-thiouracil) Ethyl Thioxo Antithyroid activity
6-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Propylthiouracil) Propyl Thioxo FDA-approved antithyroid drug
6-Benzyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Benzyl Thioxo Structural studies; unconfirmed bioactivity
6-Amino-1-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Phenyl, Amino Thioxo, Amino Potential ligand for metal coordination
Bis-thiobarbiturates (e.g., 5,5′-((2-nitrophenyl)methylene)bis derivatives) Nitrophenylmethylene Dual thiobarbituric units Xanthine oxidase inhibition

Key Differences and Trends

Substituent Effects on Bioactivity: Alkyl Groups (Methyl, Ethyl, Propyl): These derivatives, such as 6-methyl and 6-propyl analogues, are associated with antimicrobial and antithyroid activities. The Au(III) complex of the 6-methyl derivative showed broad-spectrum antimicrobial activity against S. aureus , while propylthiouracil is a clinical antithyroid agent . However, explicit studies on its bioactivity are lacking compared to its alkyl-substituted counterparts.

Metal Coordination and Enhanced Activity :

  • The 6-methyl derivative formed a Au(III) complex with two ligand molecules binding via sulfur and oxygen atoms, significantly improving antimicrobial efficacy . Similarly, Pt(II) complexes of 2-thioxopyrimidines demonstrated antiviral activity, highlighting the role of metal ions in modulating bioactivity .

Enzyme Inhibition vs. Antimicrobial Action :

  • Bis-thiobarbiturates with nitroaromatic substituents (e.g., 5,5′-((2-nitrophenyl)methylene)) inhibited xanthine oxidase, an enzyme linked to gout . In contrast, alkyl- and metal-complexed derivatives primarily target microbial pathogens .

Conversely, benzyl and propyl groups may enhance lipophilicity, affecting membrane permeability .

Biological Activity

6-Pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 64670-16-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring fused with a thioxo-dihydropyrimidinone structure, which contributes to its unique chemical properties and biological effects.

Synthesis

The synthesis of 6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of pyridine-2-carbaldehyde with thiourea and a β-keto ester under acidic or basic conditions. The reaction proceeds through a cyclization mechanism, often requiring heating to reflux in solvents such as ethanol or acetic acid .

Biological Activity Overview

Research indicates that 6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibits various biological activities, including:

1. Antimicrobial Activity

  • The compound has been evaluated for its antimicrobial properties against several bacterial strains. In particular, studies have shown that derivatives of similar thioxo-pyrimidines can exhibit significant inhibition against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

2. Anticancer Potential

  • Compounds containing the dihydropyrimidinone scaffold have been investigated for their anticancer activity. For instance, related compounds have demonstrated cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells .

3. Enzyme Inhibition

  • The mechanism of action often involves the inhibition of specific enzymes. For example, studies on related compounds suggest that they can act as selective inhibitors of myeloperoxidase (MPO), which plays a role in inflammatory diseases . This inhibition occurs through covalent binding, indicating potential therapeutic applications in treating autoimmune and inflammatory disorders.

The biological activity of 6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
6-Pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneStructureAntimicrobial, anticancer, enzyme inhibitorContains a pyridine ring enhancing reactivity
2-Thioxo-2,3-dihydropyrimidin-4(1H)-oneLacks pyridineLimited versatility in reactivityLess reactive than pyridine derivatives
6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-onePhenyl instead of pyridineVaries based on substitutionAlters electronic properties

Case Studies

Recent studies have highlighted the efficacy of thioxo-pyrimidine derivatives in various biological assays:

Case Study 1: Antimicrobial Evaluation
A series of novel thiopyrimidine derivatives were synthesized and screened against E. coli, S. aureus, and other pathogens. The results indicated promising antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity
In vitro studies on derivatives showed substantial cytotoxicity against cancer cell lines with IC50 values indicating potential for further development as anticancer agents .

Q & A

Q. Q1. What are the recommended synthetic routes for 6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-component reactions or stepwise functionalization. For example:

  • Multi-component synthesis : Combine thiourea, aldehydes, and ketones under mild acidic conditions (e.g., acetic acid) to form the pyrimidinone core. Substituents at the 6-position (e.g., pyridin-2-yl) can be introduced via pre-functionalized aldehydes or ketones .
  • Post-synthetic modification : React 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with electrophilic reagents (e.g., acetyl chloride, bromine) to introduce specific functional groups .
    Optimization involves adjusting solvent polarity, temperature (room temperature to 80°C), and catalyst (e.g., sodium acetate) to enhance yield and purity. Monitor reactions via TLC or HPLC .

Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the pyrimidinone core and substituents. The thioxo group (C=S) resonates at ~170–180 ppm in ¹³C NMR .
    • IR : Identify C=S stretching (~1200–1250 cm⁻¹) and NH/OH bands (~3200–3400 cm⁻¹) .
  • X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H···S interactions) and confirm tautomeric forms. For example, the thione tautomer dominates in crystalline states .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituents at the 6-position) influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Methodological Answer:

  • SAR Workflow :
    • Synthesize analogs : Replace pyridin-2-yl with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups.
    • Assay design : Test anticonvulsant activity (e.g., maximal electroshock seizure model) or enzyme inhibition (e.g., DNA ligase IV) .
    • Data analysis : Use QSAR models to correlate substituent properties (Hammett σ, logP) with activity. For example, electron-withdrawing groups enhance DNA ligase IV inhibition by increasing electrophilicity .
  • Key Finding : Pyridin-2-yl enhances bioavailability via π-stacking interactions in target binding pockets .

Q. Q4. How can contradictory data on metabolic stability be resolved, particularly across species?

Methodological Answer:

  • In vitro metabolism studies :
    • Liver microsomes : Incubate the compound with human, rat, or mouse microsomes. Monitor desulphuration (C=S → C=O) via LC-MS/MS, which is mediated by flavin monooxygenases (FMOs) or cytochrome P450 enzymes .
    • Enzyme inhibition assays : Use selective inhibitors (e.g., methimazole for FMOs, ketoconazole for CYP3A4) to identify metabolic pathways .
  • Species-specific findings : Human metabolism may favor FMO-mediated oxidation, whereas rodents rely more on P450 enzymes. Adjust dosing regimens in preclinical models accordingly .

Q. Q5. What strategies are effective for analyzing hydrogen-bonding networks in crystal structures, and how do these networks impact physicochemical properties?

Methodological Answer:

  • Graph-set analysis : Use software (e.g., Mercury, CrystalExplorer) to classify hydrogen bonds into motifs (e.g., R₂²(8) rings). For example, N–H···S and C=O···H–N interactions stabilize layered crystal packing .
  • Impact on properties : Strong intermolecular hydrogen bonds reduce solubility but enhance thermal stability. Modify crystallization solvents (e.g., DMF vs. ethanol) to alter lattice interactions .

Experimental Design & Data Contradiction Analysis

Q. Q6. How should researchers design experiments to distinguish between tautomeric forms (thione vs. thiol) in solution?

Methodological Answer:

  • Variable temperature NMR : Monitor NH proton signals. Thione tautomers show downfield shifts (~12–13 ppm) due to deshielding, while thiol tautomers exhibit broader peaks .
  • pH-dependent UV-Vis : Thione absorbs at ~270–290 nm (π→π* transitions), whereas thiol forms show redshifted bands (~310 nm) in basic conditions .

Q. Q7. How can conflicting biological activity data between in vitro and in vivo studies be addressed?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma protein binding, half-life, and tissue distribution. For example, low oral bioavailability due to first-pass metabolism may explain reduced in vivo efficacy despite potent in vitro activity .
  • Prodrug strategies : Introduce acetyl or phosphate groups to enhance solubility and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Reactant of Route 2
6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.